3,5-dibromo-1H-pyrazolo[3,4-b]pyridine
CAS No.: 1352395-84-6
Cat. No.: VC0090304
Molecular Formula: C6H3Br2N3
Molecular Weight: 276.919
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352395-84-6 |
|---|---|
| Molecular Formula | C6H3Br2N3 |
| Molecular Weight | 276.919 |
| IUPAC Name | 3,5-dibromo-2H-pyrazolo[3,4-b]pyridine |
| Standard InChI | InChI=1S/C6H3Br2N3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11) |
| Standard InChI Key | RNDCPNRGQLGNGC-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=NNC(=C21)Br)Br |
Introduction
Structural Properties and Basic Characteristics
3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine is characterized by its heterocyclic framework consisting of a pyrazole ring fused to a pyridine ring, with two bromine atoms at specific positions that significantly influence its chemical behavior and biological activity. The compound exhibits tautomerism common to pyrazolopyridines, with the 1H-tautomer being the predominant and more stable form compared to the potential 2H-tautomer .
Physical and Chemical Properties
The compound possesses distinct physical and chemical properties that make it valuable for various applications in chemical research and pharmaceutical development.
Table 1: Basic Properties of 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine
The bromine atoms at positions 3 and 5 contribute significantly to the compound's reactivity profile and play a crucial role in determining its binding affinity to various biological targets. These structural features are particularly important in the context of medicinal chemistry, where such halogenated compounds often demonstrate enhanced biological activity compared to their non-halogenated counterparts.
Chemical Reactivity and Transformations
The presence of two bromine atoms in 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine creates a versatile platform for various chemical transformations, making this compound valuable as a synthetic intermediate.
Nucleophilic Substitution Reactions
| Reaction Type | Reagents | Potential Products | Applications |
|---|---|---|---|
| Nucleophilic Substitution | Amines, thiols, alkoxides | Amino, thio, or alkoxy derivatives | Building blocks for drug discovery |
| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst | Aryl/vinyl-substituted derivatives | Creation of more complex bioactive molecules |
| Buchwald-Hartwig | Primary/secondary amines, Pd catalyst | Amino-substituted derivatives | Development of compounds with improved pharmacological profiles |
| Metalation | Organometallic reagents | Metalated intermediates | Precursors for further functionalization |
N-Functionalization
Beyond transformations at the bromine positions, the pyrazole N-H group presents another site for potential functionalization, allowing for:
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Alkylation to produce N-alkylated derivatives
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Acylation to form N-acyl compounds
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Introduction of protecting groups for selective functionalization
This multi-site reactivity makes 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine a valuable scaffold for diverse chemical elaboration.
| Biological Activity | Potential Mechanism | Relevance to Drug Development |
|---|---|---|
| Anticancer | CDK inhibition, modulation of cell proliferation pathways | Development of targeted cancer therapeutics |
| Antimicrobial | Interaction with bacterial cellular targets | Addressing antibiotic resistance challenges |
| Anti-inflammatory | Modulation of inflammatory signaling pathways | Management of inflammatory conditions |
| Enzyme Inhibition | Binding to enzyme active sites | Development of specific enzyme inhibitors |
Applications in Scientific Research and Drug Development
3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine has various applications spanning from basic chemical research to pharmaceutical development.
Pharmaceutical Applications
As a building block in medicinal chemistry, this compound contributes to the development of:
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Novel kinase inhibitors for cancer treatment
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Antimicrobial agents with potentially new mechanisms of action
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Anti-inflammatory compounds with improved profiles
The presence of bromine atoms creates opportunities for structure-activity relationship studies, allowing researchers to explore how structural modifications affect biological activity.
Use as a Synthetic Intermediate
The compound serves as a versatile intermediate in organic synthesis, particularly for:
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Construction of more complex heterocyclic systems
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Development of chemical libraries for drug discovery
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Creation of molecularly diverse compounds for high-throughput screening
This utility stems from the compound's potential for selective functionalization at multiple positions.
Research Applications
In fundamental research, 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine facilitates:
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Studies on reaction mechanism and methodology development
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Investigation of structure-function relationships in biological systems
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Exploration of binding interactions with target proteins
Table 5: Research Applications of 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine
| Application Area | Specific Use | Importance |
|---|---|---|
| Medicinal Chemistry | Building block for bioactive compounds | Enables creation of compounds with therapeutic potential |
| Organic Synthesis | Scaffold for structural elaboration | Provides access to complex molecular architectures |
| Drug Discovery | Chemical probe for target validation | Helps identify and validate therapeutic targets |
| Materials Science | Precursor for functional materials | Contributes to development of materials with specific properties |
Comparison with Structural Analogs
To better understand the unique properties of 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine, it is valuable to compare it with structurally related compounds.
Comparison with Isomeric Forms
The positional isomer 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine differs in the arrangement of the fused ring system, which significantly impacts reactivity and biological properties.
Comparison with Mono-brominated Analogs
The mono-brominated counterpart, 5-bromo-1H-pyrazolo[3,4-b]pyridine, offers different reactivity patterns and biological profiles, highlighting the impact of the second bromine atom at position 3.
Comparison with Differentially Halogenated Analogs
Compounds like 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine present alternatives where different halogen atoms confer distinct chemical and biological properties .
Table 6: Comparison with Structural Analogs
Future Research Directions and Perspectives
The versatility and potential applications of 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine suggest several promising avenues for future research.
Expansion of Synthetic Methodologies
Future research could focus on developing more efficient and selective methods for synthesizing 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine, potentially through:
Exploration of New Biological Activities
Further investigation into the biological profile of this compound could reveal:
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Additional therapeutic applications beyond those currently recognized
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More specific understanding of structure-activity relationships
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Potential synergistic effects when combined with other active compounds
Development of New Derivatives
The reactive nature of 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine makes it an excellent starting point for developing libraries of novel compounds with:
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Enhanced biological activity
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Improved pharmacokinetic properties
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Targeted specificity for particular biological processes
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